Sazetidine A dihydrochloride Sazetidine A dihydrochloride Sazetidine A Hydrochloride is an α4β2 nicotinic receptor desensitizing agent that exhibits analgesic properties. Sazetidine A Hydrochloride may be used to develop treatments and therapies that aid smoking cessation.
Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model.
Brand Name: Vulcanchem
CAS No.: 1197329-42-2
VCID: VC0004563
InChI: InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1
SMILES: C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol

Sazetidine A dihydrochloride

CAS No.: 1197329-42-2

Cat. No.: VC0004563

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

Sazetidine A dihydrochloride - 1197329-42-2

Specification

Description Sazetidine A Hydrochloride is an α4β2 nicotinic receptor desensitizing agent that exhibits analgesic properties. Sazetidine A Hydrochloride may be used to develop treatments and therapies that aid smoking cessation.
Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model.
CAS No. 1197329-42-2
Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
IUPAC Name 6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride
Standard InChI InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1
Standard InChI Key KWQOEGGWZHGKHO-UQKRIMTDSA-N
Isomeric SMILES C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl
SMILES C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl
Canonical SMILES C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator